molecular formula C12H16N2O2 B14897924 4-(acetamidomethyl)-N-ethylbenzamide

4-(acetamidomethyl)-N-ethylbenzamide

Cat. No.: B14897924
M. Wt: 220.27 g/mol
InChI Key: IFQBOYRODGXITI-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)-N-ethylbenzamide is an organic compound that features an acetamidomethyl group attached to a benzene ring, with an ethyl group bonded to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process and a solvent like dichloromethane to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Acetamidomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Acetamidomethyl)-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(acetamidomethyl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetamidomethyl)benzoate
  • N-Ethylbenzamide
  • 4-(Aminomethyl)-N-ethylbenzamide

Uniqueness

4-(Acetamidomethyl)-N-ethylbenzamide is unique due to the presence of both an acetamidomethyl group and an ethyl group on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(acetamidomethyl)-N-ethylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-3-13-12(16)11-6-4-10(5-7-11)8-14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

IFQBOYRODGXITI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CNC(=O)C

Origin of Product

United States

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